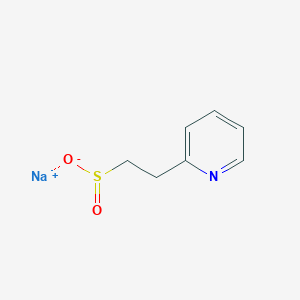

Sodium 2-(pyridin-2-yl)ethane-1-sulfinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium 2-(pyridin-2-yl)ethane-1-sulfinate is an organosulfur compound that features a pyridine ring attached to an ethane-1-sulfinate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(pyridin-2-yl)ethane-1-sulfinate typically involves the reaction of pyridine-2-yl ethanesulfonyl chloride with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-(pyridin-2-yl)ethane-1-sulfinate undergoes various chemical reactions, including:

Oxidation: The sulfinate group can be oxidized to a sulfonate group using oxidizing agents such as hydrogen peroxide.

Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like sodium borohydride.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nitrating agents like nitric acid for nitration; halogens like chlorine for halogenation.

Major Products Formed:

Oxidation: Sodium 2-(pyridin-2-yl)ethane-1-sulfonate.

Reduction: Sodium 2-(pyridin-2-yl)ethane-1-sulfide.

Substitution: Various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

Sodium 2-(pyridin-2-yl)ethane-1-sulfinate has several applications in scientific research:

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Mechanism of Action

The mechanism of action of Sodium 2-(pyridin-2-yl)ethane-1-sulfinate involves its interaction with molecular targets such as enzymes and receptors. The sulfinate group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, further influencing their function .

Comparison with Similar Compounds

Sodium 2-(pyridin-2-yl)ethane-1-sulfonate: An oxidized form of Sodium 2-(pyridin-2-yl)ethane-1-sulfinate with similar chemical properties but different reactivity.

Sodium 2-(pyridin-2-yl)ethane-1-sulfide: A reduced form with distinct chemical behavior.

Pyridine-2-yl ethanesulfonyl chloride: A precursor used in the synthesis of this compound.

Uniqueness: this compound is unique due to its balanced reactivity, allowing it to participate in both oxidation and reduction reactions. Its ability to undergo electrophilic substitution on the pyridine ring also sets it apart from other similar compounds .

Biological Activity

Sodium 2-(pyridin-2-yl)ethane-1-sulfinate is an organosulfur compound characterized by its unique structural features, including a pyridine ring and a sulfinic acid functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and organic synthesis. Understanding its biological activity can provide insights into its applications in drug development and other therapeutic areas.

- Molecular Formula : C8H9NNaO2S

- Molecular Weight : Approximately 193.20 g/mol

- Structure : The compound features a pyridine ring attached to an ethane sulfinic acid moiety, which is crucial for its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential neuroprotective effects. Its sulfinic acid group is known to enhance reactivity, making it a valuable intermediate in organic synthesis and a candidate for pharmaceutical applications.

Antimicrobial Activity

Several studies have documented the antimicrobial properties of compounds containing the pyridine nucleus. For instance, pyridine derivatives have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of functional groups such as sulfinic acids can enhance these activities:

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | S. aureus, E. coli |

| Pyridine derivative X | 56 ± 0.5 | S. aureus |

| Pyridine derivative Y | 55 ± 0.5 | E. coli |

Note: Specific MIC values for this compound were not provided in the literature but are anticipated based on structural similarities with other active pyridine compounds.

The biological activity of this compound may be attributed to its ability to interact with cellular targets through the formation of reactive sulfur species. These interactions can lead to:

- Disruption of Membrane Integrity : Sulfinic acids can alter membrane permeability, affecting bacterial survival.

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced pathogen viability.

- Modulation of Immune Response : It may exert anti-inflammatory effects by modulating cytokine production.

Case Studies and Research Findings

A review of literature highlights the potential therapeutic applications of this compound:

- Antiviral Properties : Compounds with similar structures have been investigated for their antiviral capabilities, particularly against emerging viruses like SARS-CoV-2. This underscores the relevance of exploring this compound in antiviral drug development.

- Neuroprotective Effects : Research has indicated that certain pyridine derivatives can protect neuronal cells from oxidative stress, suggesting that this compound may have neuroprotective properties worth investigating further.

- Chemical Sensor Applications : Sodium sulfinates have been utilized in chemical sensors for detecting hydrogen sulfide (H2S), indicating their versatility beyond biological activity into analytical chemistry.

Properties

Molecular Formula |

C7H8NNaO2S |

|---|---|

Molecular Weight |

193.20 g/mol |

IUPAC Name |

sodium;2-pyridin-2-ylethanesulfinate |

InChI |

InChI=1S/C7H9NO2S.Na/c9-11(10)6-4-7-3-1-2-5-8-7;/h1-3,5H,4,6H2,(H,9,10);/q;+1/p-1 |

InChI Key |

QJWIHNNHCUJFKF-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=NC(=C1)CCS(=O)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.